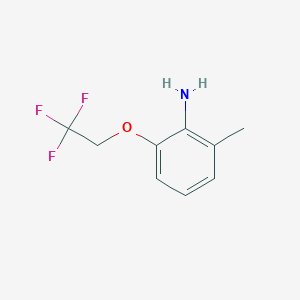
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline
Descripción general
Descripción
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline, also known as MTFA, is an organic compound belonging to the aniline family of compounds. It is a colorless liquid with a slightly sweet smell. MTFA has a variety of uses in the scientific community, ranging from synthesis methods to applications in biomedical research.
Aplicaciones Científicas De Investigación
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline has a wide range of applications in the scientific community. It has been used in a variety of biochemical and physiological studies, such as the study of enzyme activity and protein-ligand interactions. It has also been used in the study of the metabolism of drugs and other compounds. This compound has also been used in the synthesis of pharmaceuticals and other compounds.
Mecanismo De Acción
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline works by binding to specific receptors in the body, such as enzymes or proteins. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to activate certain proteins, such as the nuclear factor kappa B (NF-kB).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to activate certain proteins, such as the nuclear factor kappa B (NF-kB). In addition, this compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and use in experiments. However, there are some limitations to using this compound in laboratory experiments. It can be toxic if ingested and can cause irritation of the skin and eyes if handled improperly. It also reacts with certain compounds, such as acids and bases, which can lead to the formation of hazardous compounds.
Direcciones Futuras
There are several potential future directions for the use of 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline in scientific research. One potential application is in the study of the metabolism of drugs and other compounds. Another potential application is in the synthesis of pharmaceuticals and other compounds. Additionally, this compound could be used in the study of enzyme activity and protein-ligand interactions. Finally, this compound could be used in the study of the biochemical and physiological effects of drugs and other compounds.
Propiedades
IUPAC Name |
2-methyl-6-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6-3-2-4-7(8(6)13)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOJQUCAYOFMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Bromo-3-(dimethylamino)-2-methoxyphenyl]-1-ethanone](/img/structure/B3138980.png)
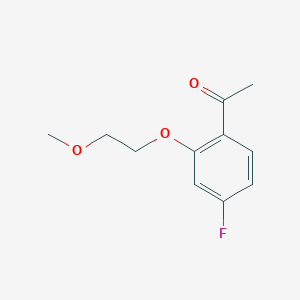

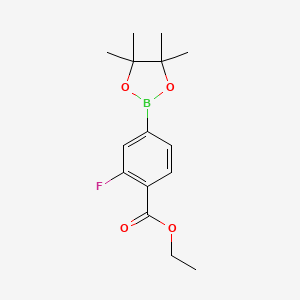
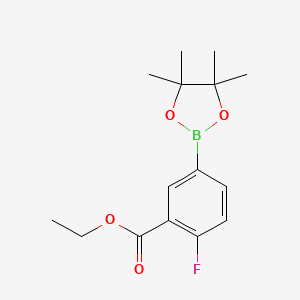
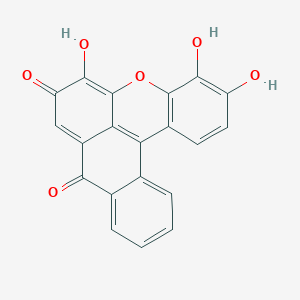
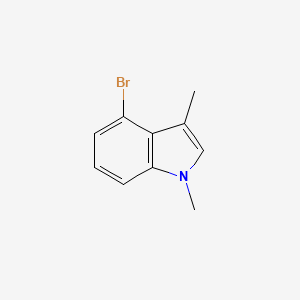


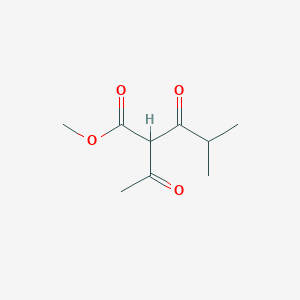
![2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B3139065.png)
![4-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B3139071.png)
![[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3139076.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3139079.png)